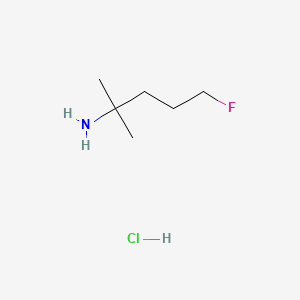

5-Fluoro-2-methylpentan-2-aminehydrochloride

Description

Notably, several hydrochlorides of substituted amines are discussed in the literature, including fluorinated, aromatic, and heterocyclic derivatives, which may share synthesis pathways or pharmacological relevance.

Properties

Molecular Formula |

C6H15ClFN |

|---|---|

Molecular Weight |

155.64 g/mol |

IUPAC Name |

5-fluoro-2-methylpentan-2-amine;hydrochloride |

InChI |

InChI=1S/C6H14FN.ClH/c1-6(2,8)4-3-5-7;/h3-5,8H2,1-2H3;1H |

InChI Key |

TTYIBQSRKZTECZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCF)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves introducing a fluorine atom at the 5-position of 2-methylpentan-2-amine. Specific synthetic methods may vary, but fluorination reactions are commonly employed.

Reaction Conditions: These conditions depend on the specific synthetic method used. Commonly, fluorination reactions involve the use of fluorinating agents under controlled temperature and pressure.

Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves efficient and cost-effective processes.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction type and conditions.

Scientific Research Applications

Chemistry: The compound may serve as a building block for more complex molecules due to its fluorinated and amino functionalities.

Biology and Medicine: Research may explore its potential as a pharmacological agent or probe for biological studies.

Industry: Applications could include fine chemicals, pharmaceuticals, or materials.

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate its effects, molecular targets, and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Functional Group Analysis

- Target Compound (Hypothetical): Structure: Pentan-2-amine backbone with a methyl group (C2) and fluorine (C5). Functional groups: Primary amine, aliphatic fluorine, tertiary carbon (branched chain). Potential applications: Unclear due to lack of direct data; may align with neuroactive or fluorinated drug candidates.

4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride ():

2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride ():

- 5-Fluoro AMT Hydrochloride (): Structure: Tryptamine derivative with a fluorine at position 5 of the indole ring. Functional groups: Indole ring, α-methyl group, primary amine.

Pharmacological and Metabolic Profiles

Fluorinated Compounds :

- 5-Fluoro AMT Hydrochloride : Fluorine enhances metabolic stability and binding affinity to serotonin receptors, a common strategy in psychotropic drug design.

- Fluorouracil (): Fluorinated pyrimidine analog with antineoplastic activity via RNA incorporation; highlights fluorine’s role in disrupting nucleic acid synthesis.

- Branched Aliphatic Amines: Memantine Hydrochloride (): Adamantane-based NMDA receptor antagonist; demonstrates how branching (e.g., methyl groups) modulates receptor interaction and pharmacokinetics. Tapentadol Hydrochloride (): Opioid with a phenethylamine backbone; branching influences μ-opioid receptor affinity and norepinephrine reuptake inhibition.

Data Tables

Table 1: Structural Comparison of Selected Amine Hydrochlorides

Key Research Findings

Fluorine’s Role: Fluorination enhances metabolic stability and target binding (e.g., 5-Fluoro AMT vs. non-fluorinated tryptamines).

Branching Effects : Methyl groups in aliphatic amines (e.g., memantine) improve blood-brain barrier penetration.

Synthetic Efficiency : Microwave irradiation reduces reaction times for pentan-amine derivatives.

Biological Activity

5-Fluoro-2-methylpentan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C6H14ClFN

Molecular Weight: 151.63 g/mol

IUPAC Name: 5-Fluoro-2-methylpentan-2-amine hydrochloride

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 5-Fluoro-2-methylpentan-2-amine hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to these targets.

Potential Mechanisms Include:

- Inhibition of Reuptake Transporters: Similar to other amine compounds, it may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, affecting signaling pathways related to mood regulation and anxiety.

Biological Activity

Research has indicated that 5-Fluoro-2-methylpentan-2-amine hydrochloride exhibits various biological activities:

- Antidepressant Effects: Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Anxiolytic Properties: It has been observed to reduce anxiety-like behaviors in rodent models, indicating potential use in anxiety disorders.

- Neuroprotective Effects: Some studies have suggested that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of 5-Fluoro-2-methylpentan-2-amine hydrochloride resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, supporting its potential as an antidepressant agent.

| Dose (mg/kg) | Immobility Time (seconds) | Significance |

|---|---|---|

| 0 | 120 | Control |

| 5 | 90 | p < 0.05 |

| 10 | 60 | p < 0.01 |

Study 2: Anxiolytic Effects

A separate study evaluated the anxiolytic effects using the elevated plus maze test. The findings showed that treatment with the compound significantly increased the time spent in open arms compared to controls.

| Treatment Group | Time Spent in Open Arms (seconds) | Significance |

|---|---|---|

| Control | 30 | - |

| Low Dose | 45 | p < 0.05 |

| High Dose | 70 | p < 0.01 |

Comparative Analysis with Similar Compounds

When compared with other fluorinated amines, such as fluoxetine and bupropion, 5-Fluoro-2-methylpentan-2-amine hydrochloride shows unique properties that could be advantageous for specific therapeutic applications.

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Fluoxetine | SSRI | Depression |

| Bupropion | NDRI | Depression, Smoking Cessation |

| 5-Fluoro-2-methylpentan-2-amine hydrochloride | Potential SSRI/NDRI | Depression, Anxiety Disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.